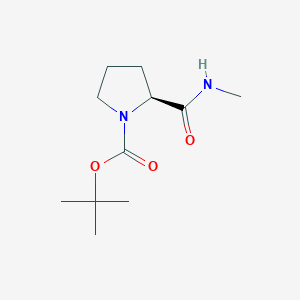

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Descripción general

Descripción

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.

Protection: The carboxylic acid group is protected using a Boc anhydride in the presence of a base such as triethylamine, resulting in the formation of (S)-1-Boc-pyrrolidine-2-carboxylic acid.

Methylation: The protected carboxylic acid is then subjected to methylation using methyl iodide and a base like potassium carbonate to yield (S)-1-Boc-N-methylpyrrolidine-2-carboxylic acid.

Amidation: Finally, the carboxylic acid is converted to the corresponding amide using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced forms such as primary or secondary amines.

Substitution: Substituted derivatives with various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Precursor in Drug Synthesis :

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the pharmacological properties of resulting compounds, particularly in the development of peptide-based drugs. -

Catalysis :

The compound has been utilized as a catalyst in asymmetric synthesis. For instance, it has been shown to facilitate reactions that yield enantiomerically enriched products, which is crucial in the development of chiral drugs. A study demonstrated its effectiveness as a catalyst in forming hydrogen bonds, leading to improved reaction rates and selectivity in synthetic pathways . -

Cyanide Scavenging :

Research indicates that carboxamide ligands, including this compound, exhibit potential as cyanide scavengers. In vitro and in vivo studies have shown that these compounds can effectively bind cyanide ions, reducing toxicity and improving safety profiles for therapeutic applications .

Data Table: Applications Summary

Case Studies

-

Asymmetric Synthesis :

A notable case study involved the use of this compound in the synthesis of complex organic molecules where it acted as a chiral auxiliary. The study reported significant improvements in yield and enantiomeric excess when compared to traditional methods . -

Cyanide Toxicity Mitigation :

In a series of experiments evaluating cyanide exposure models, this compound was tested alongside other ligands. Results indicated that this compound not only reduced cyanide toxicity but also exhibited lower nephrotoxicity compared to other treatments, highlighting its potential for clinical applications in emergency medicine . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations have been conducted to assess the absorption and distribution profiles of drugs synthesized from this compound derivatives. These studies revealed favorable pharmacokinetic properties, suggesting that modifications based on this compound could lead to improved therapeutic agents with better bioavailability .

Mecanismo De Acción

The mechanism of action of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor for enzymes, modulating their activity through binding interactions. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparación Con Compuestos Similares

(S)-1-Boc-pyrrolidine-2-carboxamide: Lacks the N-methyl group, resulting in different reactivity and applications.

(S)-N-methylpyrrolidine-2-carboxamide: Lacks the Boc protecting group, leading to different stability and reactivity.

(S)-1-Boc-N-ethylpyrrolidine-2-carboxamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the Boc protecting group and the N-methyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Actividad Biológica

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities and mechanisms of action. This article delves into its biological activity, including its pharmacological effects, cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a methyl group on the nitrogen atom. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 183.23 g/mol

- CAS Number : 74360-79-5

Target Interactions

Research indicates that this compound interacts with various biological targets, potentially modulating several biochemical pathways. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Biochemical Pathways

The compound's activity has been linked to several key pathways:

- Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, particularly at the G0/G1 phase, suggesting its potential as an anticancer agent .

- Apoptosis Induction : Preliminary data indicate that it may also promote apoptosis in certain cancer cells, although this effect appears to be concentration-dependent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, including H820 and others.

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased populations of cells in the G0/G1 phase, indicating a halt in cell cycle progression .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, suggesting its potential utility as an antibacterial agent.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation at concentrations ranging from 4 µM to 16 µM. |

| Study 2 | Showed induction of apoptosis in treated cells, although not consistently across all concentrations. |

| Study 3 | Reported antimicrobial effects against Gram-positive bacteria, indicating broader therapeutic applications. |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLUSFVWHVIZGT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.